KSQ-4279

Description

This compound is a small molecule drug with a maximum clinical trial phase of I and has 1 investigational indication.

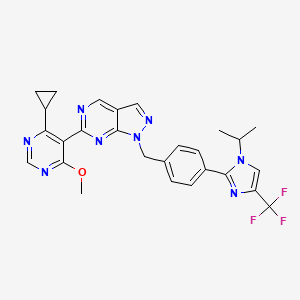

Structure

3D Structure

Properties

IUPAC Name |

6-(4-cyclopropyl-6-methoxypyrimidin-5-yl)-1-[[4-[1-propan-2-yl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methyl]pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F3N8O/c1-15(2)37-13-20(27(28,29)30)35-24(37)18-6-4-16(5-7-18)12-38-25-19(11-34-38)10-31-23(36-25)21-22(17-8-9-17)32-14-33-26(21)39-3/h4-7,10-11,13-15,17H,8-9,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBWAFJCKVKYHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=C(N=C1C2=CC=C(C=C2)CN3C4=NC(=NC=C4C=N3)C5=C(N=CN=C5OC)C6CC6)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25F3N8O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

534.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2446480-97-1 | |

| Record name | KSQ-4279 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2446480971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | KSQ-4279 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HK5F3RGM8P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

KSQ-4279: A Deep Dive into the Mechanism of a First-in-Class USP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of KSQ-4279, a first-in-class, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1). This compound is currently under clinical investigation for the treatment of advanced solid tumors, particularly those with deficiencies in homologous recombination (HR) repair pathways, such as BRCA1/2 mutations.[1][2][3][4][5] This document details the molecular interactions, cellular consequences, and preclinical efficacy of this compound, offering valuable insights for researchers and drug development professionals in the field of oncology and DNA damage response.

Core Mechanism of Action: Allosteric Inhibition of USP1

This compound exerts its therapeutic effect by directly targeting and inhibiting the deubiquitinase activity of USP1.[6][7][8] USP1 plays a critical role in the DNA damage response (DDR) by deubiquitinating key proteins involved in the Translesion Synthesis (TLS) and Fanconi Anemia (FA) pathways, namely PCNA (Proliferating Cell Nuclear Antigen) and FANCD2 (Fanconi Anemia Complementation Group D2), respectively.[2][6]

Structural and biochemical studies have revealed that this compound binds to a cryptic, allosteric pocket within the hydrophobic core of USP1.[6][9][10][11][12] This binding is characterized by an "induced-fit" mechanism, where the inhibitor's presence causes a conformational change in the USP1 protein.[6][12] This allosteric modulation disrupts the catalytic activity of USP1, preventing it from removing ubiquitin from its substrates.[6] Cryo-electron microscopy has shown that this compound occupies a hydrophobic tunnel-like pocket in USP1, leading to a substantial increase in the thermal stability of the protein.[9][10][11]

The inhibition of USP1 by this compound is reversible and follows a mixed linear inhibition mechanism.[6] This binding prevents the deubiquitination of mono-ubiquitinated PCNA (Ub-PCNA) and mono-ubiquitinated FANCD2 (Ub-FANCD2), leading to their accumulation within the cell.[6][8]

Cellular Consequences of USP1 Inhibition

The accumulation of ubiquitinated PCNA and FANCD2 due to this compound treatment has profound effects on cellular processes, particularly in the context of DNA replication and repair. The primary consequences include:

-

Replication Fork Instability: The dysregulation of PCNA ubiquitination leads to replication fork stalling and instability.[6]

-

Accumulation of DNA Damage: The persistence of ubiquitinated substrates on DNA and the disruption of the FA and TLS pathways result in the accumulation of single-strand DNA (ssDNA) gaps and other forms of DNA damage.[6]

-

Synthetic Lethality in HR-Deficient Tumors: In cancer cells with pre-existing defects in homologous recombination (e.g., BRCA1/2 mutations), the inhibition of USP1-mediated DNA repair pathways creates a synthetic lethal scenario. These cells become highly dependent on the remaining DNA repair mechanisms, and their simultaneous disruption by this compound leads to overwhelming DNA damage, cell cycle arrest, and ultimately, apoptosis.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound in preclinical studies.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 | 11 ± 3 nM | USP1 Inhibition Assay | [7] |

| Affinity (Ki) | 2 nmol/L | USP1 DUB Activity Assay | [6] |

| Selectivity | High for USP1 | Panel of 43 Deubiquitinases | [6] |

Table 2: In Vivo Efficacy in Preclinical Models

| Model | Treatment | Dosage | Tumor Growth Inhibition | Reference |

| Ovarian PDX | This compound Monotherapy | 100 mg/kg | 102% vs. control | [1] |

| Ovarian PDX | This compound Monotherapy | 300 mg/kg | 105% vs. control | [1] |

| Ovarian & TNBC PDX | This compound + Olaparib | Multiple Doses | Durable tumor regressions | [1][7] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.

USP1 Inhibition Assay

-

Enzyme: Recombinant human USP1/UAF1 complex.

-

Substrate: Ubiquitin-rhodamine110-glycine.

-

Detection: Fluorescence measurement to quantify the cleavage of the substrate.

-

Procedure: The USP1/UAF1 complex is incubated with varying concentrations of this compound before the addition of the substrate. The reaction kinetics are monitored by measuring the increase in fluorescence over time. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Cellular Ubiquitination Assays

-

Cell Lines: MDA-MB-436 (BRCA1-mutant breast cancer) and other relevant cancer cell lines.[6][7]

-

Treatment: Cells are treated with a dose range of this compound for a specified period (e.g., 24 hours).[6]

-

Lysate Preparation: Whole-cell lysates are prepared using standard lysis buffers containing protease and deubiquitinase inhibitors.

-

Western Blotting: Protein lysates are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against Ub-PCNA, Ub-FANCD2, total PCNA, and total FANCD2.[6]

In Vivo Tumor Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., NOD/SCID) bearing patient-derived xenografts (PDX) of ovarian or triple-negative breast cancer (TNBC) with known HRD status.[1][7]

-

Drug Formulation and Administration: this compound is formulated as a suspension and administered orally (p.o.) once daily.[6] For combination studies, a PARP inhibitor (e.g., olaparib) is administered according to its established protocol.

-

Efficacy Evaluation: Tumor volumes are measured regularly using calipers. Tumor growth inhibition is calculated as the percentage change in tumor volume in treated groups compared to the vehicle-treated control group.[1]

-

Pharmacodynamic Analysis: Tumor biopsies can be collected at specified time points to assess target engagement by measuring the levels of Ub-PCNA and Ub-FANCD2 via immunohistochemistry (IHC) or western blotting.[2][6]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Caption: Mechanism of action of this compound, an inhibitor of the USP1/UAF1 deubiquitinase complex.

Caption: High-level workflow for the preclinical development and evaluation of this compound.

Conclusion

This compound is a promising, first-in-class USP1 inhibitor with a well-defined mechanism of action. By allosterically inhibiting USP1, this compound disrupts critical DNA damage repair pathways, leading to synthetic lethality in tumors with homologous recombination deficiencies. The robust preclinical data, demonstrating both single-agent and combination activity, support its ongoing clinical development.[1][4][13][14] This technical guide provides a foundational understanding of this compound's mechanism, which will be crucial for interpreting clinical outcomes and designing future studies.

References

- 1. ksqtx.com [ksqtx.com]

- 2. ascopubs.org [ascopubs.org]

- 3. vjoncology.com [vjoncology.com]

- 4. KSQ Therapeutics Announces First Patient Dosed in Phase 1 Study of this compound, a First-in-Class USP1 Inhibitor, in Patients with Advanced Solid Tumors [businesswire.com]

- 5. KSQ Therapeutics Announces First Patient Dosed in Combination Portion of the Ongoing Phase 1 Study of this compound, a First-In-Class USP1 Inhibitor, in Patients with Advanced Solid Tumors - BioSpace [biospace.com]

- 6. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. | BioWorld [bioworld.com]

- 8. ksqtx.com [ksqtx.com]

- 9. biorxiv.org [biorxiv.org]

- 10. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. KSQ Therapeutics Announces First Patient Dosed in Combination Portion of the Ongoing Phase 1 Study of this compound, a First-In-Class USP1 Inhibitor, in Patients with Advanced Solid Tumors [businesswire.com]

- 14. aacrjournals.org [aacrjournals.org]

KSQ-4279: A Deep Dive into its Molecular Target and Binding Mechanism

For Immediate Release

This technical guide provides an in-depth analysis of KSQ-4279, a first-in-class, orally bioavailable, and selective inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] Developed by KSQ Therapeutics, this compound has emerged as a promising therapeutic agent, particularly for tumors with deficiencies in homologous recombination (HR), such as those harboring BRCA1/2 mutations.[3][4] This document, intended for researchers, scientists, and drug development professionals, will detail the molecular target of this compound, its unique binding site, and the experimental methodologies used to elucidate its mechanism of action.

Core Target: Ubiquitin-Specific Protease 1 (USP1)

The primary molecular target of this compound is Ubiquitin-Specific Protease 1 (USP1) , a deubiquitinating enzyme (DUB) that plays a critical role in the DNA Damage Response (DDR) pathway.[2][5][6] USP1, in its heterodimeric complex with USP1-associated factor 1 (UAF1), regulates key processes such as the Fanconi Anemia (FA) pathway and translesion synthesis (TLS) by removing ubiquitin from specific substrates.[5][7][8][9] By inhibiting USP1, this compound disrupts these DNA repair mechanisms, leading to the accumulation of single-strand DNA gaps, replication fork instability, and ultimately, synthetic lethality in cancer cells with pre-existing DNA repair defects.[5]

The Allosteric Binding Site of this compound

This compound binds to a novel, allosteric and cryptic pocket within the hydrophobic core of the USP1 protein, distinct from the enzyme's active site.[5][8][10] This binding site is located between the "palm" and "thumb" subdomains of USP1.[8][11] Structural studies, including cryo-electron microscopy (cryo-EM), have revealed that this pocket is not present in the unbound state of USP1, indicating that this compound utilizes an induced-fit mechanism for binding.[5] This unique binding mode contributes to the high selectivity of this compound for USP1 over other deubiquitinating enzymes.[5]

The binding of this compound to this hydrophobic tunnel-like pocket displaces several residues of the hydrophobic core, specifically residues 76-88, a region now referred to as the "replaced by inhibitor region" (RIR).[8][10][11] This interaction leads to subtle conformational changes in the USP1 protein structure, ultimately inhibiting its deubiquitinase activity.[8][10]

Quantitative Analysis of this compound Inhibition

Biochemical assays have been employed to quantify the inhibitory potency and kinetics of this compound against USP1. The key quantitative parameters are summarized in the table below.

| Parameter | Value | Description |

| Binding Affinity (Ki) | 2 nmol/L | A measure of the inhibitor's potency in binding to the target enzyme.[5] |

| Inhibition Mechanism | Mixed Linear Inhibition | Indicates that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex.[5] |

| Effect on Vmax | Decrease | The maximum rate of the enzymatic reaction is reduced in the presence of the inhibitor.[5] |

| Effect on Km | Decrease | The Michaelis constant, representing the substrate concentration at half-maximal velocity, is also reduced.[5] |

| Kic | 6.9 (±3) nmol/L | Inhibition constant for the binding of the inhibitor to the free enzyme.[5] |

| Kiu | 2.3 (±0.3) nmol/L | Inhibition constant for the binding of the inhibitor to the enzyme-substrate complex.[5] |

Experimental Protocols

The characterization of this compound's interaction with USP1 involved a combination of cutting-edge experimental techniques.

Cryo-Electron Microscopy (Cryo-EM)

-

Objective: To determine the high-resolution three-dimensional structure of the USP1-UAF1 complex bound to this compound and ubiquitin.[5][8][10]

-

Methodology:

-

The USP1-UAF1 heterodimer was co-expressed and purified.

-

The complex was incubated with this compound and a ubiquitin-probe conjugate.

-

The sample was vitrified on EM grids and subjected to imaging using a transmission electron microscope.

-

Single-particle analysis software was used to reconstruct the 3D structure of the complex, revealing the precise binding site and conformational changes induced by this compound.[5]

-

CRISPR-Cas9 Screens

-

Objective: To identify genetic dependencies that confer sensitivity to this compound.[5]

-

Methodology:

-

A genome-wide CRISPR-Cas9 knockout library was introduced into cancer cell lines, with a focus on those with BRCA1 mutations.

-

The cell populations were then treated with this compound.

-

Genomic DNA was sequenced to identify the sgRNAs that were depleted in the this compound-treated cells.

-

This "negative selection" screen identified genes and pathways, such as those involved in homologous recombination, that are essential for survival in the presence of USP1 inhibition.[5]

-

Enzyme Kinetic Assays

-

Objective: To determine the mechanism and kinetics of USP1 inhibition by this compound.[5]

-

Methodology:

-

The deubiquitinase activity of purified USP1-UAF1 was measured using a fluorogenic ubiquitin substrate (e.g., Ub-Rho).

-

Initial reaction rates were measured at various concentrations of the substrate and fixed concentrations of this compound.

-

The data were globally fitted to different enzyme inhibition models (e.g., competitive, non-competitive, mixed) to determine the best fit and calculate kinetic parameters such as Ki, Vmax, and Km.[5]

-

Visualizing the Mechanism of Action

The following diagrams illustrate the key pathways and experimental workflows related to this compound.

Caption: Mechanism of action of this compound in inhibiting DNA repair pathways.

Caption: Workflow for a CRISPR-Cas9 negative selection screen.

Conclusion

This compound represents a significant advancement in targeted oncology, with a well-defined molecular target and a novel allosteric mechanism of inhibition. The comprehensive characterization of its binding site and inhibitory kinetics provides a strong foundation for its ongoing clinical development. The detailed experimental protocols outlined herein serve as a valuable resource for researchers in the field of drug discovery and cancer biology. The unique synthetic lethal interaction exploited by this compound holds considerable promise for treating cancers with specific DNA repair deficiencies.[1][5]

References

- 1. ksqtx.com [ksqtx.com]

- 2. Facebook [cancer.gov]

- 3. KSQ Therapeutics Announces First Patient Dosed in Combination Portion of the Ongoing Phase 1 Study of this compound, a First-In-Class USP1 Inhibitor, in Patients with Advanced Solid Tumors - BioSpace [biospace.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. biorxiv.org [biorxiv.org]

- 10. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

KSQ-4279 (RO7623066): A Deep Dive into the Foundational Research of a First-in-Class USP1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KSQ-4279 (also known as RO7623066) is a first-in-class, potent, and selective small molecule inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1][2] USP1 is a deubiquitinating enzyme (DUB) that plays a critical role in DNA damage repair (DDR) pathways, including the Fanconi Anemia (FA) and translesion synthesis (TLS) pathways.[3][4][5] By inhibiting USP1, this compound has emerged as a promising therapeutic agent, particularly for cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.[5][6] This technical guide provides a comprehensive overview of the foundational preclinical research on this compound, detailing its mechanism of action, key experimental data, and the methodologies used in its initial characterization.

Mechanism of Action: Targeting the DNA Damage Response

This compound functions by inhibiting the deubiquitinating activity of USP1.[7] USP1, in complex with its cofactor UAF1, removes ubiquitin from key proteins involved in DNA repair, such as FANCD2 and PCNA.[3][4] The inhibition of USP1 by this compound leads to the accumulation of ubiquitinated forms of these substrates, disrupting the normal DNA damage response.[5][8] This disruption is particularly detrimental in cancer cells that already have a compromised DNA repair system, such as those with BRCA mutations, leading to a synthetic lethal effect and ultimately, cell death.[9]

The binding of this compound to USP1 occurs at a cryptic site, distinct from the active site, inducing a conformational change that allosterically inhibits the enzyme's catalytic activity.[3][10] Cryo-electron microscopy (cryo-EM) studies have revealed that this compound binds to a hydrophobic tunnel in USP1, leading to an increase in the thermal stability of the protein.[3][10]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of USP1 and a general workflow for evaluating USP1 inhibitors like this compound.

References

- 1. Cryo-EM reveals a mechanism of USP1 inhibition through a cryptic binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ksqtx.com [ksqtx.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. ascopubs.org [ascopubs.org]

- 5. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tangotx.com [tangotx.com]

- 8. ksqtx.com [ksqtx.com]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. aacrjournals.org [aacrjournals.org]

The Lynchpin of DNA Repair: A Technical Guide to the Role of USP1 in Genomic Stability

For Immediate Release

[City, State] – [Date] – Ubiquitin-Specific Protease 1 (USP1), a deubiquitinating enzyme (DUB), has emerged as a critical regulator in the intricate network of DNA damage repair (DDR) pathways. Its precise control over the ubiquitination status of key proteins involved in the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS) positions it as a lynchpin in maintaining genomic stability. This in-depth technical guide provides a comprehensive overview of the multifaceted role of USP1 in DNA repair, offering valuable insights for researchers, scientists, and drug development professionals. The overexpression of USP1 in various cancers and its correlation with poor prognosis underscore its significance as a promising therapeutic target.

Core Functions of USP1 in DNA Damage Repair

USP1, in complex with its essential cofactor USP1-Associated Factor 1 (UAF1), is a key modulator of the DNA damage response.[1] The USP1-UAF1 complex is instrumental in reversing monoubiquitination on two principal substrates: FANCD2 and Proliferating Cell Nuclear Antigen (PCNA).[2] This deubiquitination is not merely a "reset" switch but a tightly regulated process essential for the proper progression and completion of DNA repair.

The Fanconi Anemia Pathway: A Balancing Act

The Fanconi Anemia pathway is a crucial defense mechanism against DNA interstrand crosslinks (ICLs), a highly toxic form of DNA damage. A central event in this pathway is the monoubiquitination of the FANCD2-FANCI dimer by the FA core complex, an E3 ubiquitin ligase.[3] This modification is critical for the recruitment of downstream repair factors to the site of damage.[2]

USP1's role is to deubiquitinate FANCD2, a process that is equally critical for successful ICL repair.[2][4] Inhibition or loss of USP1 leads to the hyperaccumulation of monoubiquitinated FANCD2.[4][5] While seemingly promoting the "active" form of FANCD2, this persistent ubiquitination impairs the recycling of FANCD2, leading to a failure in the later stages of repair, resulting in hypersensitivity to DNA crosslinking agents like cisplatin and Mitomycin C (MMC).[6][7] Studies in USP1-knockout mouse models have demonstrated a phenotype consistent with Fanconi Anemia, including genomic instability and male infertility.[6][7]

Translesion Synthesis: A Double-Edged Sword

Translesion Synthesis is a DNA damage tolerance mechanism that allows the replication machinery to bypass DNA lesions, thereby preventing replication fork collapse. This process is initiated by the monoubiquitination of PCNA at the K164 residue by the RAD6-RAD18 ubiquitin ligase complex.[8] Monoubiquitinated PCNA recruits specialized, low-fidelity TLS polymerases that can insert nucleotides opposite damaged DNA templates.[9][10]

USP1 acts as a negative regulator of TLS by deubiquitinating PCNA.[11][12] This function is vital to prevent the unscheduled and potentially mutagenic action of TLS polymerases on undamaged DNA.[12] Following a DNA damaging event, such as UV irradiation, USP1 can be inactivated through autocleavage, allowing for the accumulation of monoubiquitinated PCNA and the activation of TLS.[11] The subsequent deubiquitination of PCNA by USP1 is necessary to terminate the TLS process and restore high-fidelity DNA replication.[12]

Quantitative Insights into USP1 Function

The functional consequences of USP1 inhibition have been quantified in numerous studies, providing valuable data for understanding its role and for the development of targeted therapies.

| USP1 Inhibitor | Cell Line | Assay Type | IC50 Value | Reference |

| ML323 | USP1/UAF1 (in vitro) | Ubiquitin-Rhodamine Assay | 76 nM | [6][11] |

| ML323 | USP1/UAF1 (in vitro) | K63-diubiquitin cleavage | 174 nM | [6] |

| ML323 | USP1/UAF1 (in vitro) | Ub-PCNA cleavage | 820 nM | [6] |

| C527 | USP1/UAF1 (in vitro) | Ubiquitin-AMC Assay | 0.88 µM | [11] |

| SJB2-043 | USP1/UAF1 (in vitro) | Ubiquitin-AMC Assay | 0.544 µM | [11] |

| Insilico Medicine Compound | USP1/UAF1 (in vitro) | Not specified | 0-50 nM | [12] |

| Insilico Medicine Compound | MDA-MB-436 (Breast Cancer) | Cell Viability | 0-50 nM | [12] |

Table 1: IC50 values of various USP1 inhibitors in biochemical and cell-based assays.

| Cell Line | USP1 Status | Treatment | Effect on Ubiquitination | Reference |

| U2-OS | shRNA knockdown | - | Increased FANCD2 monoubiquitination | [3] |

| H596 | ML323 (30 µM) | Cisplatin (100 µM) | Increased Ub-PCNA and Ub-FANCD2 | [6] |

| MEFs | Knockout | - | Increased Fancd2-Ub and PCNA-Ub | [6] |

| DT40 | Knockout | - | Increased FANCD2 and PCNA monoubiquitination | [2] |

| HeLa | siRNA knockdown | Hydroxyurea (2 mM) | Increased FANCD2 and FANCI monoubiquitination |

Table 2: Qualitative and quantitative effects of USP1 depletion or inhibition on substrate ubiquitination.

| Cell Line | USP1 Status | Assay Type | Key Finding | Reference |

| Usp1-/- MEFs | Knockout | Colony Survival | Hypersensitivity to MMC and UV | [6] |

| DT40 ΔUSP1 | Knockout | Colony Survival | Hypersensitivity to cisplatin and MMC | [7] |

| H596 | ML323 treatment | Colony Forming Assay | Sensitization to cisplatin | [6] |

| U2OS-DR-GFP | siRNA knockdown | HR Reporter Assay | Reduced HR efficiency | [13] |

| Usp1-/- MEFs | Knockout | HR Reporter Assay | Defect in homologous recombination repair | [6] |

Table 3: Phenotypic consequences of USP1 deficiency in response to DNA damage.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of proteins in USP1-regulated pathways and the experimental approaches used to dissect these mechanisms is crucial for a deeper understanding.

Caption: USP1 in the Fanconi Anemia Pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. academic.oup.com [academic.oup.com]

- 4. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A selective USP1-UAF1 inhibitor links deubiquitination to DNA damage responses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inactivation of Murine Usp1 Results in Genomic Instability and a Fanconi Anemia Phenotype - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Translational regulation of the mRNA encoding the ubiquitin peptidase USP1 involved in the DNA damage response as a determinant of Cisplatin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Small molecule inhibitors of USP1 target ID1 degradation in leukemic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Insilico Medicine reports development of USP1 inhibitors for cancer | BioWorld [bioworld.com]

- 13. The USP1-UAF1 complex interacts with RAD51AP1 to promote homologous recombination repair - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to KSQ-4279: A First-in-Class, Potent, and Selective USP1 Inhibitor for Targeted Oncology

Executive Summary: KSQ-4279 is an investigational, first-in-class, orally bioavailable small molecule that potently and selectively inhibits Ubiquitin-Specific Protease 1 (USP1). Contrary to initial assumptions, this compound's primary mechanism of action is not the inhibition of PARP1; instead, it targets a critical node in the DNA Damage Response (DDR) pathway, making it a promising therapeutic agent, particularly for cancers with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations. Preclinical data have demonstrated robust single-agent anti-tumor activity and synergistic effects when combined with PARP inhibitors, especially in models resistant to PARP inhibitor monotherapy. This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, and the methodologies of key experiments.

Introduction: The Role of USP1 in DNA Damage Repair

Ubiquitin-Specific Protease 1 (USP1) is a deubiquitinating enzyme (DUB) that plays a pivotal role in regulating the DDR.[1][2] It acts in concert with its cofactor, USP1-Associated Factor 1 (UAF1), to remove monoubiquitin from two key substrates involved in DNA repair: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia Complementation Group D2 (FANCD2).[1][3]

-

Regulation of Translesion Synthesis (TLS): Monoubiquitinated PCNA (Ub-PCNA) recruits low-fidelity polymerases to bypass DNA lesions, a process known as TLS. By deubiquitinating PCNA, USP1 acts as a negative regulator of this pathway.[4]

-

Regulation of the Fanconi Anemia (FA) Pathway: The monoubiquitination of the FANCD2/FANCI complex is a critical step in the FA pathway, which is essential for the repair of DNA interstrand crosslinks. USP1 reverses this ubiquitination, thereby controlling the FA pathway.[3][5]

In cancers with deficient HR-mediated repair pathways (e.g., BRCA1/2 mutations), cancer cells become heavily reliant on other DNA repair mechanisms like TLS and the FA pathway for survival. Inhibition of USP1 in these contexts leads to the accumulation of ubiquitinated PCNA and FANCD2, disrupting these alternative repair pathways and resulting in synthetic lethality.[6][7]

This compound: Mechanism of Action and Preclinical Profile

This compound was identified as a potent and selective USP1 inhibitor through a CRISPRomics® discovery platform.[6] Its mechanism of action is centered on the allosteric inhibition of USP1, leading to the accumulation of DNA damage and subsequent apoptosis in cancer cells with HR deficiencies.[4][8]

This compound demonstrates potent enzymatic inhibition of USP1 and excellent selectivity against a wide range of other deubiquitinating enzymes.[8][9] In cellular assays, treatment with this compound leads to a dose-dependent accumulation of Ub-PCNA and Ub-FANCD2, markers of replication stress (pCHK1), and DNA damage (γH2AX), ultimately inducing apoptosis.[4][6]

dot

Caption: USP1's role in DNA repair.

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Value | Cell Line/Assay | Source |

|---|---|---|---|

| USP1 Affinity (Kiu) | 2.3 ± 0.3 nmol/L | Ubiquitin-Rhodamine Biochemical Assay | [8] |

| USP1 Affinity (Kic) | 6.9 ± 3 nmol/L | Ubiquitin-Rhodamine Biochemical Assay | [8] |

| IC50 | 11 ± 3 nM | Ub-Rhodamine Biochemical assay | [10] |

| Selectivity | Highly selective for USP1 vs. 43 other DUBs at 1 µmol/L | DUBprofiler Assay |[8] |

Table 2: In Vivo Efficacy of this compound as a Single Agent

| Model | Treatment | Tumor Growth Inhibition (TGI) | Source |

|---|---|---|---|

| Ovarian PDX | 100 mg/kg this compound | 102% vs. control | [6] |

| Ovarian PDX | 300 mg/kg this compound | 105% vs. control |[6] |

Table 3: In Vivo Efficacy of this compound in Combination with a PARP Inhibitor (Olaparib)

| Model | Treatment | Outcome | Source |

|---|---|---|---|

| Ovarian and TNBC PDX models | This compound + Olaparib | More pronounced anti-tumor activity than either agent alone, leading to durable tumor regressions. | [6] |

| PARP-refractory TNBC PDX model | this compound + AZD5305 (PARP1-selective inhibitor) | Significantly greater and more durable anti-tumor activity, including regressions, compared to single agents. |[11] |

Synergistic Activity with PARP Inhibitors

A key therapeutic strategy for this compound is its combination with PARP inhibitors. In HR-deficient tumors, PARP inhibitors trap PARP on DNA, leading to the formation of double-strand breaks during replication that cannot be repaired effectively. While effective, resistance can emerge. The mechanism of this compound is distinct from and complementary to that of PARP inhibitors.[6][12] By inhibiting USP1, this compound further cripples the cell's ability to manage DNA damage, creating a synthetic lethal interaction that is effective even in tumors that have developed resistance to PARP inhibitors.[8][13] Preclinical studies have shown that the combination of this compound with various PARP inhibitors leads to synergistic anti-tumor activity.[7][11]

dot

Caption: Synergism of this compound and PARP inhibitors.

Experimental Protocols

This section outlines the methodologies for key experiments used in the preclinical evaluation of this compound.

-

Ubiquitin-Rhodamine Assay: This assay is used to determine the enzymatic activity of USP1 and the inhibitory potency of this compound.[8][9]

-

Purified USP1/UAF1 complex is incubated with the fluorescent enzyme substrate ubiquitin-rhodamine (Ub-Rho).[4]

-

USP1 cleaves the rhodamine moiety from ubiquitin, leading to an increase in fluorescence.

-

The initial rate of fluorescence increase is measured in the presence of varying concentrations of this compound.

-

IC50 and affinity values (Kic, Kiu) are calculated by fitting the data to enzyme inhibition models.[8]

-

-

DUBprofiler™ Assay: This assay is used to assess the selectivity of this compound.[9][14]

-

This compound is screened against a panel of numerous individual deubiquitinase enzymes.

-

The activity of each DUB is measured in the presence and absence of the inhibitor.

-

The percentage of remaining activity for each DUB is calculated to determine the selectivity profile.

-

-

Clonogenic Survival Assay: This assay measures the ability of single cells to proliferate and form colonies after treatment with this compound.[4]

-

Cancer cell lines are seeded at low density in multi-well plates.

-

Cells are treated with a dose range of this compound for a specified period.

-

The drug is removed, and cells are allowed to grow for 10-14 days until visible colonies form.

-

Colonies are fixed, stained (e.g., with crystal violet), and counted.

-

The surviving fraction is calculated relative to vehicle-treated control cells to determine the anti-proliferative effect of the compound.

-

-

Western Blot Analysis: This technique is used to detect changes in protein levels and post-translational modifications.

-

Cells are treated with this compound for various times and at different concentrations.

-

Cell lysates are prepared, and proteins are separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with specific primary antibodies against Ub-PCNA, Ub-FANCD2, γH2AX, pCHK1, and cleaved caspase-3.[4]

-

Horseradish peroxidase-conjugated secondary antibodies and a chemiluminescent substrate are used for detection.

-

-

Patient-Derived Xenograft (PDX) Models: These models are used to evaluate the anti-tumor efficacy of this compound in a setting that more closely mimics human tumors.[6][10]

-

Tumor fragments from cancer patients are implanted into immunocompromised mice.

-

Once tumors reach a specified volume (e.g., ~200 mm³), mice are randomized into treatment groups (vehicle control, this compound, PARP inhibitor, combination).[4][10]

-

Compounds are administered orally, once daily.[4]

-

Tumor volume and body weight are measured regularly to assess efficacy and tolerability.

-

Tumor growth inhibition is calculated at the end of the study.

-

dot

Caption: Workflow for a PDX efficacy study.

Conclusion and Future Directions

This compound is a potent and highly selective USP1 inhibitor with a well-defined mechanism of action in the context of DNA damage repair. Preclinical data strongly support its development as a monotherapy for HR-deficient cancers and, notably, in combination with PARP inhibitors to overcome both intrinsic and acquired resistance. The distinct resistance profile of USP1 inhibitors compared to PARP inhibitors suggests that this combination therapy could provide more durable clinical responses.[7] this compound is currently in Phase 1 clinical trials to evaluate its safety, tolerability, and preliminary efficacy in patients with advanced solid tumors.[15] The outcomes of these trials will be crucial in determining the therapeutic potential of USP1 inhibition as a novel strategy in oncology.

References

- 1. The USP1/UAF1 Complex Promotes Double-Strand Break Repair through Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]

- 2. USP1 in regulation of DNA repair pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are USP1 inhibitors and how do they work? [synapse.patsnap.com]

- 4. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. ksqtx.com [ksqtx.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. | BioWorld [bioworld.com]

- 11. aacrjournals.org [aacrjournals.org]

- 12. fiercebiotech.com [fiercebiotech.com]

- 13. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. vjoncology.com [vjoncology.com]

KSQ-4279: A First-in-Class USP1 Inhibitor for the Treatment of BRCA-Mutant and Homologous Recombination-Deficient Cancers

An In-depth Technical Guide for Researchers and Drug Development Professionals

Cambridge, MA - KSQ-4279, a novel, potent, and highly selective small-molecule inhibitor of ubiquitin-specific peptidase 1 (USP1), is emerging as a promising therapeutic agent for cancers harboring BRCA mutations and other homologous recombination deficiencies (HRD).[1][2][3] Developed by KSQ Therapeutics, this first-in-class drug candidate has demonstrated significant preclinical anti-tumor activity, both as a monotherapy and in combination with poly (ADP-ribose) polymerase (PARP) inhibitors, particularly in models resistant to PARP inhibitor therapy.[1][2][4] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols for research applications.

Introduction: Targeting Synthetic Lethality in BRCA-Mutant Cancers

Cancers with mutations in the BRCA1 or BRCA2 genes are deficient in homologous recombination (HR), a critical DNA repair pathway. This deficiency makes them reliant on other DNA repair mechanisms for survival, a vulnerability that can be exploited therapeutically through the concept of synthetic lethality. PARP inhibitors have successfully leveraged this approach, providing significant clinical benefit to patients with BRCA-mutant cancers.[1][2] However, the development of resistance to PARP inhibitors remains a significant clinical challenge, necessitating the identification of novel therapeutic targets.[2][3]

KSQ Therapeutics utilized its proprietary CRISPRomics® technology to screen over 600 cancer cell lines, identifying USP1 as a top-ranking synthetic lethal target in the context of BRCA mutations and HRD.[1][5] USP1 is a deubiquitinating enzyme (DUB) that plays a crucial role in DNA damage response (DDR) pathways, including the Fanconi Anemia (FA) pathway and Translesion Synthesis (TLS), by regulating the ubiquitination status of key proteins like FANCD2 and PCNA.[2][5][6] Inhibition of USP1 with this compound disrupts these repair processes, leading to catastrophic DNA damage and cell death in HR-deficient cancer cells.

Mechanism of Action of this compound

This compound is a potent and selective inhibitor of USP1.[2] Its mechanism of action is centered on the disruption of USP1's role in deubiquitinating two key substrates involved in DNA damage tolerance and repair: Proliferating Cell Nuclear Antigen (PCNA) and Fanconi Anemia group D2 protein (FANCD2).[2]

In BRCA-mutant cells, the inhibition of USP1 by this compound leads to the accumulation of monoubiquitinated PCNA (Ub-PCNA) and FANCD2 (Ub-FANCD2).[2] The sustained ubiquitination of these proteins has several downstream consequences:

-

Dysregulation of Translesion Synthesis (TLS): The accumulation of Ub-PCNA is thought to excessively activate TLS, a DNA damage tolerance pathway that employs low-fidelity polymerases. This can lead to an increased mutational burden and replication fork instability.[2]

-

Impairment of the Fanconi Anemia Pathway: The FA pathway is critical for the repair of interstrand crosslinks. The accumulation of Ub-FANCD2 due to USP1 inhibition may disrupt the proper functioning of this pathway.[2]

-

Induction of DNA Damage and Cell Cycle Arrest: The disruption of these DNA repair pathways by this compound results in the accumulation of DNA damage, leading to cell cycle arrest and ultimately apoptosis in cancer cells with a compromised HR pathway.[1]

Biochemical and structural studies have revealed that this compound binds to a cryptic site on USP1, distinct from the active site, inducing a conformational change that disrupts the enzyme's catalytic activity.[7][8][9] This allosteric inhibition mechanism contributes to its high selectivity for USP1 over other deubiquitinating enzymes.[7][8]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/Assay | Reference |

| IC50 | 11 ± 3 nM | USP1 Inhibition Assay | [10] |

| Cellular Potency | Accumulation of Ub-PCNA and Ub-FANCD2 in a dose-dependent manner | MDA-MB-436 (BRCA1-mutant) | [2] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Model | Treatment | Dosing | Outcome | Reference |

| Ovarian PDX | This compound (monotherapy) | 100 mg/kg, daily oral | 102% tumor growth inhibition vs. control | [1] |

| Ovarian PDX | This compound (monotherapy) | 300 mg/kg, daily oral | 105% tumor growth inhibition vs. control | [1] |

| Ovarian and TNBC PDX | This compound + Olaparib | This compound: 100-300 mg/kg; Olaparib: 50-100 mg/kg, daily oral | Durable tumor regressions, complete response in some models | [1][10] |

| PARP-resistant TNBC PDX | This compound + PARP inhibitor | Not specified | Durable tumor regressions | [4] |

Table 3: Phase 1 Clinical Trial Data (Study this compound-1101; NCT05240898)

| Arm | Treatment | Patient Population | Key Findings | Reference |

| Arm 1 (Monotherapy) | This compound (100-1250 mg) | Advanced solid tumors (29% prior PARPi) | 1 RECIST partial response (fallopian tube cancer); 9 stable disease; DLT: G3 maculopapular rash at 1250 mg | [11][12] |

| Arm 2 (Combination) | This compound + Olaparib (200 mg BID) | Advanced solid tumors with HRR mutations (53% prior PARPi) | 6 stable disease; DLTs: G3 WBC decrease, G3 anemia | [11][12] |

| Arm 3 (Combination) | This compound + Carboplatin (AUC 4) | Advanced solid tumors with HRR mutations (71% prior PARPi) | 2 stable disease | [11][12] |

As of January 4, 2024. DLT: Dose-Limiting Toxicity; HRR: Homologous Recombination Repair; PARPi: PARP inhibitor; PDX: Patient-Derived Xenograft; TNBC: Triple-Negative Breast Cancer.

Experimental Protocols

This section provides an overview of key experimental methodologies that can be employed for the research and evaluation of this compound.

USP1 Inhibition Assay (Fluorogenic)

This protocol is based on a general method for assessing USP1 inhibitory activity using a fluorogenic substrate.

Materials:

-

Recombinant human USP1/UAF1 complex

-

Ubiquitin-AMC (Ub-AMC) substrate

-

Assay Buffer (e.g., 20 mM Tris, pH 7.5, 150 mM NaCl, 1 mM DTT)

-

This compound (or other test inhibitors) dissolved in DMSO

-

384-well black microplates

-

Fluorescence plate reader (Excitation: ~350 nm, Emission: ~460 nm)

Procedure:

-

Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Add a defined amount of USP1/UAF1 complex to each well of the microplate.

-

Add the serially diluted this compound or DMSO (vehicle control) to the wells and incubate for a specified period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding Ub-AMC substrate to each well.

-

Immediately begin kinetic reading of fluorescence intensity over time.

-

Calculate the initial reaction velocities (V0) from the linear phase of the fluorescence curve.

-

Determine the IC50 value by plotting the percent inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Cellular Pharmacodynamic Assay (Western Blot)

This protocol is for assessing the target engagement of this compound in cells by measuring the accumulation of ubiquitinated substrates.

Materials:

-

BRCA-mutant cancer cell line (e.g., MDA-MB-436)

-

Cell culture medium and reagents

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies against Ub-PCNA, Ub-FANCD2, total PCNA, total FANCD2, and a loading control (e.g., β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Western blotting equipment and reagents

Procedure:

-

Seed cells in multi-well plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound or DMSO for a specified time (e.g., 24 hours).

-

Lyse the cells and determine the protein concentration of the lysates.

-

Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the dose-dependent accumulation of ubiquitinated substrates.

In Vivo Xenograft Studies

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a patient-derived xenograft (PDX) model.

Materials:

-

Immunocompromised mice (e.g., NSG mice)

-

BRCA-mutant cancer PDX model

-

This compound formulation for oral gavage

-

PARP inhibitor (e.g., Olaparib) formulation for oral gavage (for combination studies)

-

Calipers for tumor measurement

-

Animal housing and monitoring equipment

Procedure:

-

Implant tumor fragments from the PDX model subcutaneously into the flanks of the mice.

-

Monitor tumor growth regularly. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound monotherapy, PARP inhibitor monotherapy, this compound + PARP inhibitor combination).

-

Administer the treatments daily via oral gavage for the duration of the study.

-

Measure tumor volumes and body weights 2-3 times per week.

-

At the end of the study, or when tumors reach a predetermined endpoint, euthanize the mice and collect the tumors for pharmacodynamic analysis (e.g., Western blot for Ub-PCNA).

-

Analyze the tumor growth inhibition (TGI) for each treatment group and assess the statistical significance of the differences.

Conclusion and Future Directions

This compound represents a novel and promising therapeutic strategy for the treatment of BRCA-mutant and other HRD cancers. Its distinct mechanism of action, targeting USP1, offers the potential to overcome resistance to existing therapies like PARP inhibitors. The robust preclinical data, demonstrating both single-agent and combination activity, has provided a strong rationale for its clinical development.[1][2][7]

The ongoing Phase 1 clinical trial will provide crucial information on the safety, tolerability, and preliminary efficacy of this compound in human subjects. Future research will likely focus on identifying predictive biomarkers of response, exploring its activity in a broader range of HRD tumors, and optimizing combination strategies with other DNA damage response inhibitors and chemotherapeutic agents. The development of this compound underscores the power of functional genomics in identifying novel cancer dependencies and paving the way for the next generation of targeted oncology therapies.

References

- 1. ksqtx.com [ksqtx.com]

- 2. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. firstwordpharma.com [firstwordpharma.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. fiercebiotech.com [fiercebiotech.com]

- 11. ascopubs.org [ascopubs.org]

- 12. ascopubs.org [ascopubs.org]

Unraveling the Induced-Fit Mechanism of KSQ-4279: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of KSQ-4279, a first-in-class clinical inhibitor of Ubiquitin-Specific Protease 1 (USP1). Through a comprehensive review of structural and biochemical data, this document elucidates the induced-fit binding model of this compound and its implications for therapeutic development.

Executive Summary

This compound is a potent and highly selective inhibitor of USP1, a key enzyme in the DNA damage response (DDR) pathway. Its mechanism of action is characterized by an induced-fit binding to a cryptic allosteric site within the USP1 enzyme. This binding event triggers significant conformational changes in the enzyme, leading to its inhibition. This guide provides a detailed overview of the experimental evidence supporting this mechanism, presents key quantitative data, outlines the methodologies used in these studies, and visualizes the complex biological processes involved.

The Induced-Fit Binding Mechanism of this compound

Structural and biochemical studies have revealed that this compound binds to a hydrophobic, tunnel-like pocket in USP1 that is not present in the enzyme's unbound state.[1] This observation is a hallmark of an induced-fit mechanism, where the binding of the inhibitor itself drives a conformational rearrangement of the protein to form the binding site.

Cryo-electron microscopy (cryo-EM) studies have been pivotal in visualizing this interaction.[1][2] Upon binding, this compound displaces a segment of the USP1 protein, referred to as the "Replaced by Inhibitor Region" (RIR), which encompasses residues 76-88.[2][3] This displacement leads to the disordering of adjacent regions, including the disruption of β-strands β1 and β2.[2][3] The binding of this compound into this newly formed cryptic pocket between the palm and thumb subdomains of USP1 enhances the thermal stability of the enzyme.[3][4][5]

Enzyme kinetic studies have further characterized the nature of this inhibition, revealing a mixed linear inhibition mechanism.[1] This indicates that this compound can bind to both the free USP1 enzyme and the USP1-substrate complex, albeit with different affinities.

Quantitative Data Summary

The following tables summarize the key quantitative data from biochemical and structural aƒssays characterizing the interaction of this compound with USP1.

| Parameter | Value | Method | Reference |

| Binding Affinity (Ki) | 1.2 nM | Enzyme Kinetics | [6] |

| Inhibition Constant (Kic) | 6.9 (±3) nmol/L | Enzyme Kinetics | [4] |

| Inhibition Constant (Kiu) | 2.3 (±0.3) nmol/L | Enzyme Kinetics | [4] |

| IC50 | Not explicitly stated, but selective at 0.01 µM | DUBprofiler™ Assay | [7][8] |

| Thermal Stability Shift (ΔTm) | +19 °C | Thermal Shift Assay | [1] |

Table 1: Biochemical and Biophysical Parameters of this compound Inhibition of USP1.

| Technique | Resolution | PDB ID | Key Findings | Reference |

| Cryo-EM | ~3.2 Å | 9FCI | This compound binds to a cryptic site, displacing the RIR and disordering adjacent regions. | [2][3] |

| Cryo-EM | 2.6 Å | 9DI1 (bound) | Confirmed binding to an allosteric pocket in the hydrophobic core not present in the unbound state. | [1] |

| Cryo-EM | Not specified | 9DI2 (unbound) | Structure of the unbound USP1-UAF1-ubiquitin complex, showing the absence of the this compound binding pocket. | [1] |

Table 2: Structural Data for this compound-USP1 Complex.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biological context of USP1 inhibition by this compound and the general workflow used to characterize its mechanism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Collection - Data from The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous RecombinationâDeficient Tumors - Cancer Research - Figshare [figshare.com]

- 4. researchgate.net [researchgate.net]

- 5. ksqtx.com [ksqtx.com]

- 6. ksqtx.com [ksqtx.com]

- 7. researchgate.net [researchgate.net]

- 8. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

KSQ-4279 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

KSQ-4279 is a potent and selective first-in-class inhibitor of Ubiquitin-Specific Protease 1 (USP1).[1] USP1 is a deubiquitinating enzyme that plays a critical role in DNA damage response (DDR) pathways, including the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways.[2][3] By inhibiting USP1, this compound leads to the accumulation of monoubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA), key proteins in these repair processes.[2][3] This disruption of DNA repair makes cancer cells, particularly those with existing homologous recombination deficiencies (HRD) like BRCA1/2 mutations, more susceptible to cell death. Preclinical studies have demonstrated the efficacy of this compound as a single agent and its synergistic activity with PARP inhibitors in overcoming resistance.[2][4][5]

These application notes provide detailed protocols for cell culture experiments to evaluate the cellular effects of this compound.

Data Presentation

Biochemical and Cellular Potency of this compound

| Parameter | Value | Assay Type | Source |

| Biochemical IC50 | 11 ± 3 nM | Ub-Rhodamine Biochemical Assay | [3] |

| Binding Affinity (Kic) | 6.9 ± 3 nmol/L | Enzyme Kinetics | [2][6] |

| Binding Affinity (Kiu) | 2.3 ± 0.3 nmol/L | Enzyme Kinetics | [2][6] |

Cellular Activity of this compound in a BRCA1-mutant Cell Line

| Cell Line | Assay | Endpoint | Effective Concentration | Source |

| MDA-MB-436 | Western Blot | Induction of Ub-PCNA & Ub-FANCD2 | Dose-dependent (effective from 30 nM) | [2] |

| MDA-MB-436 | Clonogenic Assay | Growth Inhibition | Consistent with ubiquitination induction | [2] |

| MDA-MB-436 | Cleaved Caspase-3 Staining | Apoptosis Induction | 300 nmol/L | [2] |

Signaling Pathway and Experimental Workflow

This compound Mechanism of Action

Caption: this compound inhibits the USP1/UAF1 complex, leading to the accumulation of ubiquitinated PCNA and FANCD2, disrupting DNA repair and promoting apoptosis.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the cellular effects of this compound, from cell treatment to data analysis.

Experimental Protocols

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-436, a BRCA1-mutant breast cancer cell line)

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

-

This compound (stock solution in DMSO, e.g., 10 mM)

-

DMSO (vehicle control)

-

Sterile cell culture plates (e.g., 6-well, 96-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Procedure:

-

Cell Seeding:

-

Culture cells in T-75 flasks until they reach 70-80% confluency.

-

Trypsinize and count the cells.

-

Seed the cells into appropriate culture plates at a predetermined density based on the specific assay. For example, for a 6-well plate for western blotting, seed 2.5 x 10^5 cells per well.

-

Allow cells to adhere and grow overnight in a 37°C, 5% CO2 incubator.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete growth medium from the stock solution. A typical dose-response range could be from 1 nM to 10 µM.

-

Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

-

Remove the old medium from the cell culture plates and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 6, 24, 48, or 72 hours).

-

Western Blot Analysis for Ub-PCNA and Ub-FANCD2

This protocol is for detecting the accumulation of monoubiquitinated PCNA and FANCD2 following this compound treatment.

Materials:

-

Treated cells from Protocol 1

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-Ub-PCNA (Lys164), anti-FANCD2, anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies

-

ECL chemiluminescence substrate

-

Imaging system

Procedure:

-

Cell Lysis and Protein Quantification:

-

After treatment, wash the cells with ice-cold PBS.

-

Lyse the cells in RIPA buffer and collect the lysate.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

-

Transfer the separated proteins to a membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

Visualize the protein bands using an imaging system. In the BRCA1-mutant cell line MDA-MB-436, this compound has been shown to induce the accumulation of both Ub-PCNA and Ub-FANCD2 in a dose-dependent manner after a 6-hour treatment.[2]

-

Clonogenic Survival Assay

This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.

Materials:

-

Cells and reagents from Protocol 1

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Cell Seeding:

-

Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.

-

-

Drug Treatment:

-

Treat the cells with various concentrations of this compound or vehicle control.

-

For combination studies, treat with this compound and a PARP inhibitor (e.g., olaparib) alone and in combination.[2]

-

-

Colony Formation:

-

Incubate the plates for 10-14 days, replacing the medium with fresh drug-containing medium every 3-4 days.[2]

-

-

Staining and Quantification:

-

After the incubation period, wash the wells with PBS.

-

Fix the colonies with methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.[2]

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically >50 cells) in each well.

-

Calculate the surviving fraction for each treatment group relative to the vehicle control.

-

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Materials:

-

Cells and reagents from Protocol 1

-

96-well white-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well white-walled plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

-

-

Drug Treatment:

-

Treat the cells with a range of this compound concentrations for 72 hours.

-

-

Assay Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of viable cells for each treatment relative to the vehicle control.

-

Plot the dose-response curve and determine the IC50 value.

-

References

- 1. This compound | C27H25F3N8O | CID 150782011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ksqtx.com [ksqtx.com]

- 4. fiercebiotech.com [fiercebiotech.com]

- 5. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination-Deficient Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Note: Cryo-Electron Microscopy Protocol for Structural Determination of the KSQ-4279 Complex

Audience: Researchers, scientists, and drug development professionals.

Introduction

KSQ-4279 is a potent and selective clinical inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA damage repair pathway[1][2][3]. Its mechanism of action involves binding to a cryptic pocket within USP1, leading to an induced-fit conformational change that allosterically inhibits the enzyme's deubiquitinase activity[1][4]. Cryo-electron microscopy (cryo-EM) has been instrumental in elucidating the structural basis of this compound's inhibitory mechanism, revealing its binding mode within the USP1-UAF1 complex[1][4][5]. This document provides a detailed protocol for the cryo-EM structural determination of the this compound-USP1 complex, based on published methodologies.

Experimental Protocols

This protocol outlines the key steps for preparing the this compound-USP1-UAF1 complex for cryo-EM analysis. For enhanced structural stability and to capture the enzyme in a substrate-bound state, the protocol may be adapted to include the FANCI-FANCD2Ub-dsDNA substrate complex[4][5].

1. Complex Reconstitution

The formation of a stable and homogenous complex is critical for successful cryo-EM analysis.

-

Protein Expression and Purification : USP1 and its cofactor UAF1 are co-expressed and purified to ensure a stable and active complex. A C90S active site mutant of USP1 can be used to prevent substrate turnover during sample preparation[4][5].

-

Complex Assembly : The purified USP1-UAF1 complex is incubated with this compound. To trap the substrate-bound state, the ubiquitinated FANCI-FANCD2 complex (FANCI-FANCD2Ub) and double-stranded DNA (dsDNA) can be added to the mixture[4][5].

2. Cryo-EM Sample Preparation

Proper vitrification is essential for preserving the native structure of the complex.

-

Incubation : The fully assembled complex is incubated with this compound to ensure complete binding. A typical incubation is for 1 hour on ice[6] or 5 minutes at room temperature immediately prior to grid preparation[4].

-

Grid Preparation :

-

Vitrification :

Data Presentation

The following tables summarize the quantitative data for the key experimental steps.

Table 1: Complex Assembly and Incubation Parameters

| Component | Concentration (µM) | Molar Ratio | Incubation Time | Incubation Temperature (°C) |

| USP1-UAF1 | 9.6 | 1 | 5 min (with FANCI-FANCD2Ub-dsDNA) or 1 hour (alone) | Room Temperature or On Ice |

| This compound | 18.8 - 20 | 2 | 5 min (with FANCI-FANCD2Ub-dsDNA) or 1 hour (alone) | Room Temperature or On Ice |

| FANCI-FANCD2Ub | 1.9 | 0.2 | 5 min | Room Temperature |

| dsDNA | 2.3 | 0.24 | 5 min | Room Temperature |

Table 2: Cryo-EM Grid Preparation and Vitrification Parameters

| Parameter | Value |

| Grid Type | UltrAuFoil R1.2/1.3 300 mesh |

| Glow Discharge | 35 mA for 60 s |

| Sample Volume | 3.0 µL |

| Blotting Time | 3.0 s |

| Vitrification Instrument | Vitrobot (Thermo Fisher) |

| Humidity | ~95% |

| Temperature | 15°C |

Table 3: Cryo-EM Data Collection Parameters

| Parameter | Value |

| Microscope | Titan Krios (300 kV) |

| Detector | Gatan K3 |

| Magnification | 105,000x |

| Pixel Size | 0.819 Å |

| Defocus Range | -1.1 to -1.8 µm |

| Dose Rate | 14.81 e-/(pix·s) |

| Total Dose | 54.8 e-/Å2 |

| Exposure Time | 2.5 s |

| Number of Frames | 50 |

Mandatory Visualization

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the USP1 signaling pathway and the experimental workflow for cryo-EM analysis of the this compound complex.

Caption: USP1 signaling pathway and inhibition by this compound.

Caption: Experimental workflow for cryo-EM analysis of the this compound complex.

References

- 1. The USP1 Inhibitor this compound Overcomes PARP Inhibitor Resistance in Homologous Recombination–Deficient Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Biochemical Insights into the Mechanism of Action of the Clinical USP1 Inhibitor, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C27H25F3N8O | CID 150782011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. biorxiv.org [biorxiv.org]

- 6. aacrjournals.org [aacrjournals.org]

Application Notes and Protocols: KSQ-4279 In Vivo Experimental Design in Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KSQ-4279 is a potent and selective first-in-class inhibitor of Ubiquitin-Specific Protease 1 (USP1), a key enzyme in the DNA Damage Response (DDR) pathway. USP1 plays a critical role in regulating the Fanconi Anemia (FA) and Translesion Synthesis (TLS) pathways through the deubiquitination of FANCD2 and PCNA, respectively. By inhibiting USP1, this compound leads to the accumulation of monoubiquitinated FANCD2 (Ub-FANCD2) and PCNA (Ub-PCNA), resulting in replication fork instability, DNA damage, and ultimately, synthetic lethality in tumors with deficiencies in homologous recombination (HR), such as those with BRCA1/2 mutations.

Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity as a single agent and in combination with PARP inhibitors in various xenograft models, particularly in ovarian and triple-negative breast cancers (TNBC). These application notes provide a detailed framework for the in vivo experimental design and protocols for evaluating the efficacy and pharmacodynamics of this compound in xenograft models.

Mechanism of Action: USP1 Inhibition

This compound binds to an allosteric pocket within the hydrophobic core of USP1, inducing a conformational change that inhibits its deubiquitinase activity. This leads to the persistence of monoubiquitin on its key substrates, FANCD2 and PCNA, disrupting the coordinated response to DNA damage and leading to cell death in HR-deficient cancer cells.

Caption: this compound inhibits USP1, preventing deubiquitination of FANCD2 and PCNA.

Quantitative Data Summary from Preclinical Xenograft Studies

The following tables summarize the reported in vivo efficacy of this compound in patient-derived xenograft (PDX) models.

Table 1: Single Agent Activity of this compound in an Ovarian PDX Model

| Treatment Group | Dosage (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) vs. Control | Reference |

| Vehicle Control | - | Daily | 0 | |

| This compound | 100 | Daily | 102 | |

| This compound | 300 | Daily | 105 |

Table 2: Combination Activity of this compound with a PARP Inhibitor (Olaparib) in a PARP-Refractory TNBC PDX Model

| Treatment Group | Efficacy Outcome | Reference |

| This compound alone | Partial tumor control | |

| Olaparib alone | Insensitive/Partial sensitivity | |

| This compound + Olaparib | Durable tumor regressions |

Experimental Workflow for In Vivo Efficacy Studies

A typical workflow for assessing the in vivo efficacy of this compound in xenograft models is outlined below.

Caption: Workflow for this compound in vivo xenograft studies.

Detailed Experimental Protocols

Protocol 1: Subcutaneous Xenograft Model Establishment and Efficacy Evaluation

This protocol is designed for establishing cell line-derived or patient-derived subcutaneous xenografts to assess the anti-tumor activity of this compound.

Materials:

-

Cell Lines: BRCA-mutant ovarian (e.g., OVCAR-8) or TNBC (e.g., MDA-MB-436) cell lines.

-

Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.

-

Reagents: Matrigel, sterile PBS, this compound (formulated as a 1:1 gentisic acid cocrystal), vehicle (0.5% w/v hydroxypropyl methylcellulose / 0.1% v/v Tween 80 in sterile deionized water).

-

Equipment: Calipers, animal balance, gavage needles.

Procedure:

-

Cell Preparation: Culture selected cancer cells under standard conditions. On the day of inoculation, harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 1 x 107 cells/mL.

-

Tumor Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (length x width2) / 2.

-

Randomization and Treatment: Once tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

-

Group 1: Vehicle control (oral gavage, daily)

-

Group 2: this compound (e.g., 100 mg/kg, oral gavage, daily)

-

Group 3: this compound (e.g., 300 mg/kg, oral gavage, daily)

-

(Optional) Group 4: Combination therapy (e.g., this compound + PARP inhibitor)

-

-

Efficacy Assessment: Continue daily treatment and monitor tumor volume and body weight for 21-28 days or until the tumor volume in the control group reaches the predetermined endpoint.

-

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight. A portion of the tumor tissue should be flash-frozen in liquid nitrogen for Western blot analysis and another portion fixed in formalin for immunohistochemistry.

Protocol 2: Pharmacodynamic (PD) Marker Analysis - Western Blotting

This protocol describes the detection of Ub-PCNA and Ub-FANCD2 in tumor tissues to confirm the mechanism of action of this compound.

Materials:

-

Flash-frozen tumor tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, electrophoresis and transfer apparatus

-

Primary antibodies: anti-PCNA, anti-FANCD2

-

HRP-conjugated secondary antibodies

-

Chemiluminescence substrate

Procedure:

-

Protein Extraction: Homogenize the frozen tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Western Blotting: a. Denature 20-40 µg of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with primary antibodies against PCNA and FANCD2 overnight at 4°C. The monoubiquitinated forms will appear as bands with an approximate 8 kDa shift higher than the unmodified proteins. e. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Data Analysis: Quantify the band intensities for Ub-PCNA, PCNA, Ub-FANCD2, and FANCD2. An increase in the ratio of ubiquitinated to non-ubiquitinated protein in the this compound treated groups compared to the vehicle control indicates target engagement.

Protocol 3: Pharmacodynamic (PD) Marker Analysis - Immunohistochemistry (IHC)

This protocol is for the detection of DNA damage markers, such as γH2AX, in tumor tissues.

Materials:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor sections

-

Citrate buffer for antigen retrieval

-